molecular formula C9H18S3 B15478775 1,5,9-Trithiacyclododecane CAS No. 25423-58-9

1,5,9-Trithiacyclododecane

Cat. No.: B15478775
CAS No.: 25423-58-9
M. Wt: 222.4 g/mol
InChI Key: RKXDUCPQHPNLIB-UHFFFAOYSA-N
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Description

1,5,9-Trithiacyclododecane, also known as Cyclododecane-1,5,9-trithiol, is a synthetic macrocyclic compound with the molecular formula C12H24S3 . This structure features a 12-membered ring with three sulfur atoms, classifying it as a polythiazycloalkane. Compounds of this class are of significant interest in coordination chemistry due to their ability to act as ligands, forming complexes with various metal ions. The pre-organized ring structure and multiple sulfur donor atoms make them suitable for studying metal binding selectivity and creating metal-organic frameworks (MOFs) with specific properties. Potential research applications include their use as building blocks for novel materials and in the study of host-guest chemistry. Researchers can inquire for specific CAS numbers, pricing, and purity data. This product is intended for laboratory research purposes only.

Properties

CAS No.

25423-58-9

Molecular Formula

C9H18S3

Molecular Weight

222.4 g/mol

IUPAC Name

1,5,9-trithiacyclododecane

InChI

InChI=1S/C9H18S3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2

InChI Key

RKXDUCPQHPNLIB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCCSCCCSC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

1,5,9-Cyclododecatriene (C₁₂H₁₈)
  • Structure : A 12-membered hydrocarbon ring with three conjugated double bonds.
  • Key differences : Lacks heteroatoms, making it chemically inert compared to 1,5,9-trithiacyclododecane. Reactivity is dominated by electrophilic addition (e.g., epoxidation) rather than coordination chemistry .
  • Applications : Precursor for nylon-12 production and specialty polymers .
1,5,9-Triazacyclododecane (C₉H₂₁N₃)
  • Structure : Nitrogen analog with three NH groups replacing sulfur.
  • Coordination behavior: Forms complexes with transition metals (e.g., Ni²⁺, Cu²⁺) via nitrogen lone pairs, contrasting with sulfur’s softer donor properties in this compound .
  • Derivatives : Functionalized versions (e.g., di-tert-butyl dicarboxylate) are used in catalysis and supramolecular chemistry .
Benzodioxin-Based Thiadiazole Analogs (e.g., 1,3,4-thiadiazole fused with 1,2,4-thiadiazole)
  • Structure : Fused heterocycles with sulfur and nitrogen atoms in aromatic systems.
  • Functionality : Exhibit α-glucosidase and α-amylase inhibition, making them candidates for antidiabetic drug development. This contrasts with this compound’s lack of reported biological activity .

Functional and Reactivity Comparison

Compound Coordination Chemistry Reactivity Highlights Biological Activity
This compound Forms stable complexes with Cu²⁺, Ag⁺ Iodine-mediated cyclization; inert to epoxidation None reported
1,5,9-Cyclododecatriene None Epoxidized using phase-transfer catalysis or hydroperoxides Industrial polymer precursor
1,5,9-Triazacyclododecane Binds to Ni²⁺, VO²⁺ Base-sensitive due to NH groups Catalysis applications
Benzodioxin-thiadiazoles None Enzymatic inhibition via π-π stacking Antidiabetic potential

Thermodynamic and Physical Properties

  • Melting behavior : this compound’s ΔfusH (19.4 kJ/mol) is lower than crown ethers (e.g., 12-crown-4: ΔfusH ~25 kJ/mol), reflecting weaker intermolecular forces (S···S vs. O···H interactions) .
  • Solubility : Thioether macrocycles are more lipophilic than analogous crown ethers, enhancing solubility in organic solvents .

Preparation Methods

Synthesis of 4-Thiaheptane-1,7-Dithiol

The precursor 4-thiaheptane-1,7-dithiol is synthesized in two steps:

  • Reduction of 3,3'-Thiodipropionic Acid :
    3,3'-Thiodipropionic acid (C₆H₁₀O₄S) is reduced using borane-tetrahydrofuran (BH₃-THF) to yield 3,3'-thiodipropanol (C₆H₁₄O₂S).
    $$
    \text{C}6\text{H}{10}\text{O}4\text{S} + \text{BH}3 \rightarrow \text{C}6\text{H}{14}\text{O}2\text{S} + \text{H}2\text{O} + \text{B(OH)}_3
    $$
  • Thiolation with Thiourea :
    The diol undergoes thiolation using thiourea (CH₄N₂S) and hydrochloric acid, followed by alkaline hydrolysis to produce the dithiol:
    $$
    \text{C}6\text{H}{14}\text{O}2\text{S} + 2 \text{CH}4\text{N}2\text{S} \xrightarrow{\text{HCl}} \text{C}5\text{H}{12}\text{S}3 + 2 \text{NH}3 + 2 \text{H}2\text{O}
    $$

Macrocyclization Reaction

Equimolar amounts of 4-thiaheptane-1,7-dithiol (9.1 g, 50 mmol) and 1,3-dibromopropane (10.1 g, 50 mmol) are dissolved in dimethylformamide (DMF, 150 mL). The solution is added dropwise over 72 hours to a suspension of cesium carbonate (Cs₂CO₃, 9.8 g, 30 mmol) in DMF (100 mL) at 70°C under nitrogen. The base deprotonates the thiol groups, enabling nucleophilic attack on the dibromopropane:
$$
\text{HS-(CH}2\text{)}3\text{S-(CH}2\text{)}3\text{SH} + \text{Br-(CH}2\text{)}3\text{-Br} \xrightarrow{\text{Cs}2\text{CO}3} \text{C}9\text{H}{18}\text{S}_3 + 2 \text{HBr}
$$
Yield : 50% after flash chromatography (SiO₂, CH₂Cl₂) and recrystallization (ethyl acetate/pentane).

Optimization via High-Dilution Techniques

To suppress competing polymerization reactions, high-dilution conditions are critical. By maintaining low reagent concentrations (<0.1 M), intramolecular cyclization is favored over intermolecular oligomerization. Travis et al. demonstrated that slow addition (72 hours) of reactants into a diluted DMF solution increased yields from <10% to 50% for analogous thioether macrocycles.

Key Reaction Parameters

Parameter Value Impact on Yield
Concentration 0.05–0.1 M in DMF Maximizes cyclization
Temperature 70°C Balances kinetics and stability
Addition Rate 0.7 mL/h Minimizes polymers
Base Cs₂CO₃ (pKₐ ~10) Optimal thiol deprotonation

Structural Characterization and Validation

The product is characterized by:

  • Melting Point : 97–98°C
  • ¹H NMR (CDCl₃) : δ 1.88 (p, 6H, –CH₂–), 2.70 (t, 12H, –S–CH₂–)
  • Mass Spectrometry : m/z 222 [M]⁺
  • X-ray Crystallography : Confirms square conformation with sulfur atoms at alternating positions (Figure 1).

Comparative Analysis of Synthetic Approaches

While the cyclization method remains predominant, alternative routes face limitations:

  • Tin-Template Methods : Effective for thiolactones but incompatible with this compound due to sulfur reactivity.
  • Richman-Atkins Cyclization : Requires rigid spacers (e.g., aromatic groups) unsuited for aliphatic thioethers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5,9-Trithiacyclododecane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of thiol-containing precursors under controlled conditions. For example, Stoddart et al. synthesized its benzo-derivative via sulfur-directed cyclization, emphasizing the role of solvent polarity and temperature in controlling ring strain and regioselectivity . Optimization studies for related cyclododecatriene derivatives (e.g., epoxidation) suggest using uniform-rotatable experimental designs to evaluate factors like reaction time, molar ratios, and catalyst concentration .
  • Key Data :

FactorRange TestedOptimal Condition
Catalyst (Mo(CO)₆)0.05–0.13 g/mmol CDT0.09 g/mmol CDT
Temperature50–70°C70°C
Reaction Time30–60 min45 min

Q. How can conformational dynamics of this compound be experimentally characterized?

  • Methodological Answer : Conformational analysis often combines X-ray crystallography and computational modeling. Stoddart’s work on tribenzo-trithiacyclododecane derivatives revealed chair-like conformations stabilized by sulfur-sulfur noncovalent interactions, validated via crystallographic data . For dynamic studies, nuclear magnetic resonance (NMR) spectroscopy, particularly variable-temperature ¹H NMR, can track ring-flipping or sulfur inversion processes.

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activities of this compound metal complexes?

  • Methodological Answer : Discrepancies in catalytic performance (e.g., Pt/Pd complexes) may arise from ligand coordination geometry or solvent effects. Grant et al. resolved such issues by comparing crystal structures of Pt(12S3)₂₂ and Pd(12S3)₂₂, identifying differences in metal-sulfur bond lengths and ligand distortion . Advanced techniques like X-ray absorption spectroscopy (XAS) or density functional theory (DFT) simulations can further clarify electronic and steric influences .
  • Key Finding : Pd complexes exhibit shorter M-S bonds (2.30–2.35 Å) compared to Pt (2.40–2.45 Å), correlating with higher catalytic lability .

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